molecular formula C14H17NO B1294533 1-(4-Methoxyphenyl)cyclohexanecarbonitrile CAS No. 36263-51-1

1-(4-Methoxyphenyl)cyclohexanecarbonitrile

Cat. No.: B1294533
CAS No.: 36263-51-1
M. Wt: 215.29 g/mol
InChI Key: YQXUSXSQFVWPRQ-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)cyclohexanecarbonitrile is a chemical compound with the molecular formula C14H17NO and a molecular weight of 215.3 g/mol It is characterized by the presence of a methoxyphenyl group attached to a cyclohexane ring, which is further bonded to a carbonitrile group

Scientific Research Applications

1-(4-Methoxyphenyl)cyclohexanecarbonitrile has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Safety and Hazards

  • Precautionary Statements : Handle with care, avoid ingestion, wear appropriate protective equipment (P261, P280, P301+P312, P302+P352, P305+P351+P338) .

Preparation Methods

The synthesis of 1-(4-Methoxyphenyl)cyclohexanecarbonitrile typically involves the reaction of 4-methoxybenzyl chloride with cyclohexanone in the presence of a base, followed by the addition of sodium cyanide to introduce the carbonitrile group . The reaction conditions often include:

    Temperature: Room temperature to 50°C

    Solvent: Commonly used solvents include ethanol or methanol

    Catalysts: Bases such as sodium hydroxide or potassium carbonate

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity levels.

Chemical Reactions Analysis

1-(4-Methoxyphenyl)cyclohexanecarbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonitrile group to an amine group.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other functional groups under appropriate conditions.

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Solvents: Ethanol, methanol, dichloromethane

Major products formed from these reactions include carboxylic acids, amines, and substituted derivatives of the original compound.

Mechanism of Action

The mechanism by which 1-(4-Methoxyphenyl)cyclohexanecarbonitrile exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-(4-Methoxyphenyl)cyclohexanecarbonitrile can be compared with similar compounds such as:

    1-(4-Hydroxyphenyl)cyclohexanecarbonitrile: This compound has a hydroxy group instead of a methoxy group, which can influence its reactivity and biological activity.

    1-(4-Methylphenyl)cyclohexanecarbonitrile: The presence of a methyl group instead of a methoxy group can affect the compound’s physical and chemical properties.

    1-(4-Chlorophenyl)cyclohexanecarbonitrile:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

1-(4-methoxyphenyl)cyclohexane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO/c1-16-13-7-5-12(6-8-13)14(11-15)9-3-2-4-10-14/h5-8H,2-4,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQXUSXSQFVWPRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2(CCCCC2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80189802
Record name 1-(4-Methoxyphenyl)cyclohexanecarbonitrile
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Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36263-51-1
Record name 1-(4-Methoxyphenyl)cyclohexanecarbonitrile
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Record name 1-(4-Methoxyphenyl)cyclohexanecarbonitrile
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Record name 36263-51-1
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Record name 1-(4-Methoxyphenyl)cyclohexanecarbonitrile
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Record name 1-(4-methoxyphenyl)cyclohexanecarbonitrile
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Record name 1-(4-METHOXYPHENYL)CYCLOHEXANECARBONITRILE
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Synthesis routes and methods

Procedure details

To a solution of 4-methoxyphenylacetonitrile (E1) (1.002 g, 6.8 mmol) and 1,5-dibromopentane (1.886 g, 8.2 mmol) in dry dimethylformamide (15 ml) at ice bath temperature slowly (ca. 2-3 minutes) a 60% suspension of NaH in mineral oil (0.579 g, 14.4 mmol) was added. The obtained reaction mixture was stirred for 15 minutes at ice bath temperature and for 1.5 hours at room temperature, then the contents were poured into benzene (75 ml). The mixture was successively washed with water (3×75 ml), brine (25 ml), and dried (Na2SO4). The solvent was evaporated and the residue was chromatographed on silicagel (50 g) with petroleum ether-ethyl acetate (5:1) as eluent to give the title compound (0.924 g, 63%) as a white solid. 1H NMR (CDCl3, HMDSO) δ: 1.00-2.28 (10H, m); 3.81 (3H, s); 6.90 (2H, d, J=9.0 Hz); 7.40 (2H, d, J=9.0 Hz).
Quantity
1.002 g
Type
reactant
Reaction Step One
Quantity
1.886 g
Type
reactant
Reaction Step One
[Compound]
Name
suspension
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
oil
Quantity
0.579 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step Two
Yield
63%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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